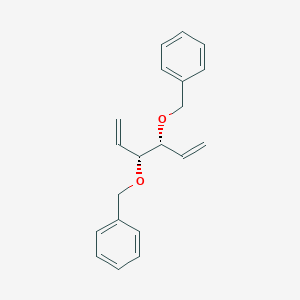

(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol

Vue d'ensemble

Description

(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol is a chiral diol compound characterized by the presence of two benzyl groups and a hexadiene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol typically involves the following steps:

Starting Material: The synthesis begins with a suitable diene precursor.

Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl groups to prevent unwanted reactions during subsequent steps.

Formation of the Hexadiene Backbone: The hexadiene backbone is constructed through a series of reactions, including olefination and cross-coupling reactions.

Deprotection: The final step involves the removal of the benzyl protecting groups to yield the desired diol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form corresponding diketones or aldehydes.

Reduction: Reduction reactions can convert the diol into alkanes or alcohols.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of diketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Applications De Recherche Scientifique

(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diol functionality allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R,4R)-3,4-Dihydroxy-3,4-dihydro-dibenzanthracene: A structurally similar compound with different functional groups.

(2R,3R,4R,5R)-3,4-Dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta: Another diol compound with distinct stereochemistry and applications.

Uniqueness

(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol is unique due to its specific chiral centers and hexadiene backbone, which confer distinct chemical reactivity and biological activity. Its benzyl protecting groups also provide versatility in synthetic applications, allowing for selective functionalization and modification.

Activité Biologique

(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol is a chemical compound with the CAS number 112571-38-7. It has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H22O2

- Molecular Weight : 310.39 g/mol

- CAS Number : 112571-38-7

- Synonyms : (3R,4R)-1,5-Hexadiene-3,4-diol; (3R,4R)-hexa-1,5-diene-3,4-diol

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial and antiviral properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.15 mg/mL |

| Escherichia coli | >2.5 mg/mL |

| Klebsiella pneumoniae | >2.5 mg/mL |

| Enterococcus faecalis | 0.078 mg/mL |

The compound displayed notable activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis, suggesting its potential as a lead compound for developing new antibiotics .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity. Research studies have indicated that it inhibits viral replication in vitro. The specific mechanisms involve interference with viral entry or replication processes.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis in viruses.

Case Studies

Several case studies have documented the application of this compound in various experimental settings:

-

Study on Antimicrobial Efficacy :

- A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of pathogens isolated from clinical specimens. Results indicated a broad spectrum of activity and low toxicity to human cells.

-

Antiviral Mechanism Investigation :

- Another research project focused on elucidating the antiviral mechanisms of this compound against HIV and influenza viruses. The findings suggested that the compound could inhibit viral entry and replication effectively.

Propriétés

IUPAC Name |

[(3R,4R)-4-phenylmethoxyhexa-1,5-dien-3-yl]oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-3-19(21-15-17-11-7-5-8-12-17)20(4-2)22-16-18-13-9-6-10-14-18/h3-14,19-20H,1-2,15-16H2/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDNFRGHUJGCFX-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]([C@@H](C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444504 | |

| Record name | (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112571-38-7 | |

| Record name | (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.